Cas no 921492-72-0 (2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide)

2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
- 2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
-
- Inchi: 1S/C16H26N4O2S/c1-11(2)9-17-14(21)8-13-10-23-16(19-13)20-15(22)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22)
- InChI Key: JEFPEKXYZCDRHI-UHFFFAOYSA-N
- SMILES: C(NCC(C)C)(=O)CC1=CSC(NC(=O)NC2CCCCC2)=N1
2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2096-1153-2mg |
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide |
921492-72-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2096-1153-4mg |
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide |
921492-72-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2096-1153-1mg |
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide |
921492-72-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2096-1153-5mg |
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide |
921492-72-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2096-1153-20mg |
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide |
921492-72-0 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2096-1153-3mg |
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide |
921492-72-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2096-1153-15mg |
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide |
921492-72-0 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2096-1153-2μmol |
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide |
921492-72-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2096-1153-5μmol |
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide |
921492-72-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2096-1153-10μmol |
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide |
921492-72-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 |
2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide Related Literature
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
Chemical Compound CAS No. 921492-72-0: 2-{2-(Cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
The compound with CAS number 921492-72-0, known as 2-{2-(Cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and synthetic versatility.
The structure of this compound is characterized by a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms), which is substituted at the 4-position with an acetamide group. The acetamide group itself is further substituted at the amino position with a cyclohexylcarbamoyl moiety. Additionally, the N-position of the acetamide group is substituted with a 2-methylpropyl group, also known as an isobutyl group. This combination of substituents contributes to the unique physicochemical properties and biological activities of the compound.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The presence of the cyclohexylcarbamoyl group in this compound suggests potential for enhanced bioavailability and stability, which are critical factors in pharmaceutical applications. Furthermore, the isobutyl substituent may influence the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and interact with target proteins.
From a synthetic perspective, the preparation of this compound involves a series of carefully designed reactions. The synthesis typically begins with the formation of the thiazole ring through a condensation reaction between thiourea and an aldehyde or ketone derivative. Subsequent steps involve nucleophilic substitution or coupling reactions to introduce the desired substituents onto the thiazole ring. The introduction of the cyclohexylcarbamoyl group likely involves an amide bond formation, while the isobutyl substitution may be achieved through alkylation or acylation reactions.
Recent advancements in green chemistry have also influenced the synthesis of such compounds. Researchers are increasingly adopting environmentally friendly methods, such as microwave-assisted synthesis or catalytic processes, to minimize waste and reduce energy consumption during production. These approaches not only enhance sustainability but also improve reaction yields and selectivity.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzymes and receptors associated with inflammatory diseases and cancer progression. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has exhibited selective binding to certain receptor sites, suggesting potential for modulating cellular signaling pathways.
The pharmacokinetic profile of this compound has also been investigated in preclinical models. Results indicate that it has moderate solubility in aqueous solutions but demonstrates good absorption when administered orally due to its lipophilic nature. Its half-life in plasma suggests that it may require less frequent dosing compared to other similar agents currently on the market.
One area that requires further exploration is its toxicity profile and potential for off-target effects. While initial studies have not reported significant adverse effects at therapeutic concentrations, comprehensive toxicological assessments are necessary to ensure its safety for human use.
In conclusion, CAS No. 921492-72-0 represents a promising candidate for further development in therapeutic applications due to its unique chemical structure and demonstrated biological activities. Continued research into its synthesis optimization, pharmacokinetics, and safety profiles will be essential for advancing it towards clinical trials and eventual commercialization.
921492-72-0 (2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide) Related Products
- 13769-43-2(potassium metavanadate)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)




